
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide, also known as MPP+, is a chemical compound that has gained significant attention in scientific research for its potential applications in the field of neuroscience. MPP+ is a neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ exerts its toxic effects by entering dopaminergic neurons through the dopamine transporter and inhibiting mitochondrial complex I, leading to oxidative stress and cell death. This mechanism is similar to that of the Parkinson's disease-causing agent, MPTP, and has helped researchers better understand the underlying mechanisms of the disease.
Biochemical and Physiological Effects:
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ has been shown to cause a range of biochemical and physiological effects in the brain, including the depletion of dopamine levels, oxidative stress, and the activation of microglia and astrocytes. These effects can lead to the development of Parkinsonian symptoms, such as tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ in lab experiments is its ability to selectively target dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ also has several limitations, including its toxicity and potential for non-specific effects on other cell types.
Orientations Futures
There are several future directions for research involving 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+. One area of interest is the development of new therapies for Parkinson's disease based on the mechanisms of action of 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+. Another area of research is the use of 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ as a potential biomarker for Parkinson's disease, which could lead to earlier diagnosis and more effective treatment options.
Méthodes De Synthèse
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ can be synthesized through a multi-step process involving the reaction of 1-methyl-4-phenylpyridinium (4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+) with a phosphine oxide. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ has been widely used in scientific research to study the effects of neurotoxins on the brain. It is commonly used as a model compound for Parkinson's disease, as it selectively targets dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms.
Propriétés
IUPAC Name |
3,3,5,5-tetradeuterio-4-methyl-1-oxo-1-phenyl-1λ5-phosphinan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O2P/c1-12(13)7-9-15(14,10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/i7D2,8D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAZJPBHQFXFX-OSEHSPPNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCP(=O)(CC1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CP(=O)(CC(C1(C)O)([2H])[2H])C2=CC=CC=C2)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)

![3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole](/img/structure/B2957550.png)
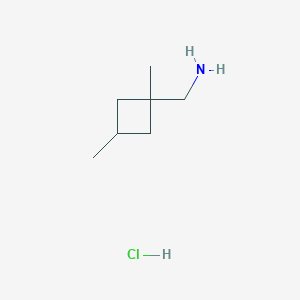
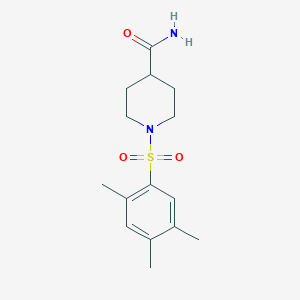
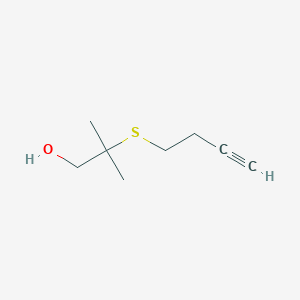
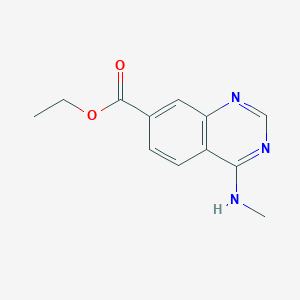
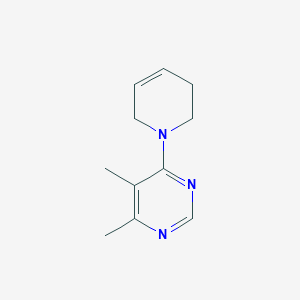

![N-[2-(3-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B2957563.png)
![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B2957565.png)
![1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2957568.png)